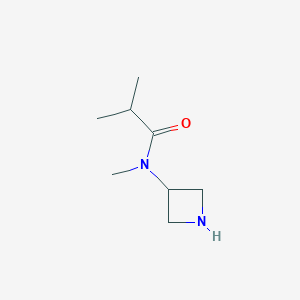
N-(3-bromophenyl)pyrrolidin-3-amine
Descripción general
Descripción
N-(3-bromophenyl)pyrrolidin-3-amine, also known as Br-APPA, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the pyrrolidine class of compounds, which are known for their diverse biological activities. Br-APPA has been shown to have unique properties that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Synthesis
A study by Feng Chen et al. (2013) discusses the use of catalytic asymmetric bromocyclization of trisubstituted olefinic amides, utilizing a C(2)-symmetric mannitol-derived cyclic selenium catalyst. This method yields enantioenriched pyrrolidine products, demonstrating the potential of N-(3-bromophenyl)pyrrolidin-3-amine derivatives in asymmetric synthesis to generate compounds with significant stereochemical complexity [Chen, Tan, & Yeung, 2013].
Amination Catalysis
Jianguo Ji and colleagues (2003) have illustrated the effectiveness of a palladium-Xantphos complex in the selective amination of polyhalopyridines. Their methodology primarily yields highly chemoselective aminated products, highlighting the role of compounds similar to N-(3-bromophenyl)pyrrolidin-3-amine in facilitating selective bond formation in organic synthesis [Ji, Li, & Bunnelle, 2003].
Heterocyclic Compound Synthesis
Tongyu Xu and Howard Alper's work in 2015 presents an example of palladium-catalyzed dearomatizing carbonylation for synthesizing N-fused heterocycles. They demonstrate the formation of pyrido[2,1-b]quinazolin-11-ones and dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones from N-(2-bromophenyl)pyridine-2-amines and related compounds, showcasing the application of N-(3-bromophenyl)pyrrolidin-3-amine derivatives in the efficient synthesis of complex heterocycles [Xu & Alper, 2015].
Surface Chemistry and Functionalization
Research by R. Jansen and H. V. Bekkum (1995) on nitrogen-containing functional groups on activated carbon, including amides, lactams, and pyrrolidines, elucidates the application of N-(3-bromophenyl)pyrrolidin-3-amine in surface chemistry. They discuss the modification of activated carbon surfaces with nitrogen-functional groups, which is pertinent to various applications including catalysis and materials science [Jansen & Bekkum, 1995].
Mecanismo De Acción
Target of Action
The compound “N-(3-bromophenyl)pyrrolidin-3-amine” is a pyrrolidine derivative. Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific target would depend on the exact structure of the compound and its functional groups.
Propiedades
IUPAC Name |
N-(3-bromophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12-13H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRQCZKFYOREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379367-65-3 | |
| Record name | N-(3-bromophenyl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)







![Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate](/img/structure/B1530354.png)



